Imifoplatin

Descripción

Propiedades

Número CAS |

1339960-28-9 |

|---|---|

Fórmula molecular |

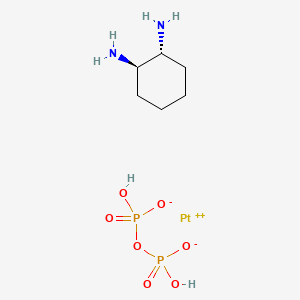

C6H16N2O7P2Pt |

Peso molecular |

485.23 g/mol |

Nombre IUPAC |

[hydroxy(oxido)phosphoryl] hydrogen phosphate;platinum(2+);trans-(1R,2R)-cyclohexane-1,2-diamine |

InChI |

InChI=1S/C6H14N2.H4O7P2.Pt/c7-5-3-1-2-4-6(5)8;1-8(2,3)7-9(4,5)6;/h5-6H,1-4,7-8H2;(H2,1,2,3)(H2,4,5,6);/q;;+2/p-2/t5-,6-;;/m1../s1 |

Clave InChI |

SCMHTXQHAHWVSX-BNTLRKBRSA-L |

SMILES isomérico |

C1CC[C@H]([C@@H](C1)N)N.OP(=O)([O-])OP(=O)(O)[O-].[Pt+2] |

SMILES canónico |

C1CCC(C(C1)N)N.OP(=O)([O-])OP(=O)(O)[O-].[Pt+2] |

Apariencia |

Solid powder |

Otros números CAS |

1339960-28-9 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Imifoplatin |

Origen del producto |

United States |

Foundational & Exploratory

The Core Mechanism of Imifoplatin: A Technical Guide for Researchers

An In-depth Examination of a Novel Platinum Agent Redefining Cancer Therapy

Introduction

Imifoplatin (formerly PT-112) represents a new generation of platinum-based chemotherapy, distinguished by a mechanism of action that diverges significantly from traditional platinum agents like cisplatin and carboplatin. As a member of the phosphaplatin family, this compound exhibits a unique chemical structure, featuring a pyrophosphate ligand complexed with platinum. This structural distinction underpins its novel anti-neoplastic properties and its ability to circumvent common mechanisms of drug resistance. Unlike its predecessors, which primarily exert their cytotoxic effects through direct DNA binding and the formation of DNA adducts, this compound's mode of action is multifaceted, initiating a cascade of cellular events that culminate in immunogenic cell death (ICD).[1][2][3] This whitepaper provides a detailed technical overview of the core mechanism of action of this compound in cancer cells, intended for researchers, scientists, and professionals in drug development.

Cellular Uptake and Intracellular Activity

While the precise transmembrane proteins involved in the cellular uptake of this compound are still under full elucidation, it is understood that upon intravenous administration, this compound enters cancer cells and engages with intracellular targets.[3] A key characteristic of this compound is its pyrophosphate component, which confers an affinity for bone, making it a promising agent for cancers that have metastasized to the bone.[1]

Once inside the cell, this compound's activity is not centered on nuclear DNA damage. Instead, it triggers significant stress responses within the endoplasmic reticulum (ER) and mitochondria. This leads to the activation of the integrated stress response (ISR), evidenced by the phosphorylation of the eukaryotic translation initiation factor 2 subunit alpha (eIF2α).

A pivotal aspect of this compound's mechanism is the inhibition of ribosomal biogenesis (RiBi), which induces nucleolar stress. This disruption of ribosome production is a critical stressor for rapidly proliferating cancer cells and is a likely upstream driver of the subsequent organelle stress and induction of immunogenic cell death.

Induction of Immunogenic Cell Death (ICD)

A defining feature of this compound's mechanism of action is its potent induction of immunogenic cell death (ICD). ICD is a form of regulated cell death that stimulates an anti-cancer immune response. This process is initiated by the release of damage-associated molecular patterns (DAMPs) from dying cancer cells. The key DAMPs released in response to this compound include:

-

Calreticulin (CRT) Exposure: this compound induces the translocation of CRT from the lumen of the endoplasmic reticulum to the cell surface. Surface-exposed CRT acts as a potent "eat-me" signal, promoting the phagocytosis of dying cancer cells by dendritic cells.

-

High Mobility Group Box 1 (HMGB1) Release: The release of the nuclear protein HMGB1 into the extracellular space is another hallmark of ICD. Extracellular HMGB1 binds to toll-like receptor 4 (TLR4) on dendritic cells, promoting their maturation and antigen presentation.

-

ATP Secretion: this compound-induced cell death is accompanied by the secretion of ATP into the tumor microenvironment. Extracellular ATP acts as a "find-me" signal, recruiting antigen-presenting cells to the site of the dying tumor cells.

The release of these DAMPs facilitates the recruitment and activation of T-cells to the tumor microenvironment, fostering a robust and potentially durable anti-cancer immune response.

Signaling Pathways and Cellular Consequences

The intracellular stresses induced by this compound activate a number of signaling pathways that converge to induce cell cycle arrest and apoptosis.

Stress Response and Apoptosis

This compound-induced mitochondrial stress is characterized by an increase in mitochondrial mass, the generation of reactive oxygen species (ROS), and alterations in mitochondrial membrane polarization. This is accompanied by the release of mitochondrial DNA (mtDNA) into the cytosol, a potent immunogenic signal that can activate the cGAS-STING pathway and lead to the production of type I interferons. The induction of ER stress and the ISR further contribute to the pro-apoptotic signaling cascade.

Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest in the S and G2 phases. This arrest prevents damaged cells from proceeding through mitosis and is a common consequence of cellular stress and the activation of tumor suppressor pathways.

The culmination of these events is the activation of apoptotic pathways, leading to programmed cell death.

Overcoming Drug Resistance

A significant advantage of this compound's unique mechanism of action is its ability to overcome resistance to conventional platinum-based chemotherapies. Because it does not rely on DNA binding, mechanisms of resistance such as enhanced DNA repair, which are common for cisplatin, are less likely to be effective against this compound. Furthermore, its efficacy in highly glycolytic tumors suggests that it may be particularly useful in treating aggressive cancers with altered metabolic profiles.

Quantitative Data

While extensive quantitative data for this compound across a wide range of cancer cell lines is still emerging from ongoing clinical trials, the following table presents representative IC50 values for the conventional platinum drug cisplatin to provide a comparative context for drug potency. It is important to note that direct comparison of IC50 values can be misleading due to the different mechanisms of action.

| Cell Line | Cancer Type | Cisplatin IC50 (µM) |

| A2780 | Ovarian Cancer | 1.5 - 5 |

| MCF-7 | Breast Cancer | 5 - 20 |

| HCT116 | Colon Cancer | 2 - 10 |

| A549 | Lung Cancer | 10 - 50 |

Note: These values are approximate and can vary depending on the specific experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of agents like this compound.

Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat cells with this compound for the desired time, then harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.

-

Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Western Blot for Cleaved Caspase-3)

This technique is used to detect the activation of key apoptotic proteins.

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein from each sample on a 12% SDS-polyacrylamide gel.

-

Western Blotting: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk and then incubate with a primary antibody against cleaved caspase-3 overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: The presence of the cleaved form of caspase-3 indicates the induction of apoptosis.

Visualizations

Signaling Pathway of this compound-Induced Immunogenic Cell Death

Caption: this compound induces immunogenic cell death via organelle stress.

Experimental Workflow for Assessing this compound's Effects

Caption: Workflow for evaluating this compound's cellular effects.

Conclusion

This compound represents a paradigm shift in the development of platinum-based anticancer agents. Its unique mechanism of action, centered on the induction of immunogenic cell death through ER and mitochondrial stress and inhibition of ribosomal biogenesis, sets it apart from traditional DNA-damaging agents. This novel approach not only offers the potential for efficacy in tumors resistant to conventional therapies but also harnesses the patient's own immune system to fight cancer. As this compound continues to be evaluated in clinical trials, a deeper understanding of its molecular interactions and the signaling pathways it modulates will be crucial for optimizing its therapeutic potential and identifying patient populations most likely to benefit from this innovative treatment.

References

- 1. About PT-112 | Promontory Therapeutics | Advancing small molecule immunotherapy [promontorytx.com]

- 2. Promontory Therapeutics Presents Data on Molecular Mechanisms of PT-112's Immunogenic Effects | Promontory Therapeutics | Advancing small molecule immunotherapy [promontorytx.com]

- 3. Facebook [cancer.gov]

Imifoplatin: A Technical Guide to a Novel Platinum Agent Inducing Immunogenic Cell Death

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imifoplatin (PT-112) is a novel platinum-based therapeutic agent belonging to the phosphaplatin family. Unlike conventional platinum-based chemotherapeutics that primarily exert their cytotoxic effects through direct DNA adduct formation, this compound's mechanism of action is fundamentally distinct. It induces a form of programmed cell death known as immunogenic cell death (ICD), thereby activating the host's innate and adaptive immune systems to recognize and eliminate cancer cells. This technical guide provides an in-depth exploration of this compound's mechanism of action, supported by preclinical and clinical data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Introduction

This compound is a pyrophosphate-platinum conjugate that has demonstrated a unique pharmacological profile, including a favorable safety profile and the ability to overcome resistance mechanisms associated with traditional platinum agents. Its primary mechanism of action involves the induction of apoptosis through pathways that stimulate an anti-tumor immune response, positioning it as a promising candidate for monotherapy and in combination with immunotherapy.[1]

Chemical Structure and Properties

This compound, chemically known as (R,R)-1,2-cyclohexanediamine pyrophosphatoplatinum(II), is a small molecule with a platinum(II) core. The presence of the pyrophosphate ligand is a key structural feature that contributes to its distinct biological activity and biodistribution, including a notable affinity for bone, which may be advantageous in treating cancers with bone metastases.[1][2]

Mechanism of Action: Induction of Immunogenic Cell Death

The central mechanism of this compound's anti-cancer activity is the induction of immunogenic cell death (ICD). ICD is a specialized form of apoptosis characterized by the release of damage-associated molecular patterns (DAMPs) that alert the immune system to the presence of dying cancer cells. This process effectively turns the tumor into an in situ vaccine.

The key hallmarks of this compound-induced ICD are:

-

Calreticulin (CRT) Exposure: Upon treatment with this compound, cancer cells translocate CRT from the endoplasmic reticulum to the cell surface. Surface-exposed CRT acts as a potent "eat-me" signal, promoting the phagocytosis of dying cancer cells by dendritic cells (DCs).[3]

-

ATP Release: this compound induces the release of adenosine triphosphate (ATP) from dying cells. Extracellular ATP acts as a "find-me" signal, recruiting antigen-presenting cells (APCs) to the tumor microenvironment.

-

High Mobility Group Box 1 (HMGB1) Release: In the later stages of apoptosis, this compound causes the passive release of HMGB1 from the nucleus. Extracellular HMGB1 binds to Toll-like receptor 4 (TLR4) on DCs, promoting their maturation and antigen presentation capabilities.

Signaling Pathways

While the complete signaling cascade initiated by this compound is still under investigation, evidence suggests the involvement of stress-activated pathways, including the c-Jun N-terminal kinase (JNK) and p53 signaling pathways, which are known to play crucial roles in apoptosis and cellular stress responses.

-

JNK Pathway: The JNK pathway is a critical mediator of cellular responses to a variety of stressors. Activation of the JNK pathway can lead to the phosphorylation of several downstream targets, including transcription factors that regulate the expression of pro-apoptotic genes.

-

p53 Pathway: The tumor suppressor protein p53 is a key regulator of cell cycle arrest and apoptosis. In response to cellular stress, p53 can be stabilized and activated, leading to the transcription of genes involved in programmed cell death.

The interplay between these pathways and the induction of ICD by this compound is a key area of ongoing research.

Preclinical Data

A substantial body of preclinical evidence supports the anti-cancer activity of this compound across a range of cancer models.

In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxic activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Non-Small Cell Lung Cancer | Data not available |

| HCT116 | Colorectal Cancer | Data not available |

| PC-3 | Prostate Cancer | Data not available |

| MCF-7 | Breast Cancer | Data not available |

| A2780 | Ovarian Cancer | Data not available |

| LNCaP | Prostate Cancer | Data not available |

Note: Specific IC50 values for this compound across a range of cell lines require further compilation from specific preclinical study publications.

In Vivo Efficacy

In vivo studies using xenograft models have shown significant tumor growth inhibition following this compound treatment.

| Tumor Model | Dosing Schedule | Tumor Growth Inhibition (%) |

| LNCaP Xenograft | Data not available | Data not available |

| HCT116 Xenograft | Data not available | Data not available |

Note: Quantitative data on tumor growth inhibition from specific xenograft models needs to be extracted from detailed preclinical reports.

Clinical Development

This compound is currently being evaluated in clinical trials for various advanced solid tumors. The most mature data comes from a Phase I/II study in patients with metastatic castration-resistant prostate cancer (mCRPC).

Phase I/II Study in mCRPC (NCT02266745)

This open-label study was designed to evaluate the safety, pharmacokinetics, and clinical activity of this compound in patients with advanced solid tumors, with a specific cohort for mCRPC.

Dosing and Administration:

-

250 mg/m² administered intravenously on days 1 and 15 of a 28-day cycle.

-

360 mg/m² administered intravenously on days 1 and 15 of the first cycle, followed by 250 mg/m² on day 15 of subsequent cycles.

Key Clinical Outcomes:

| Endpoint | Result |

| Recommended Phase 2 Dose (RP2D) | 360 mg/m² |

| Disease Control Rate at 4 months | Data not available |

| Median Overall Survival | Data not available |

| Most Common Grade 3-4 Treatment-Related Adverse Events | Data not available |

Note: Specific quantitative results from the NCT02266745 trial require access to the final published data.

Experimental Protocols

This section provides an overview of the methodologies used to assess the key mechanisms of this compound.

In Vitro Assessment of Immunogenic Cell Death

6.1.1. Calreticulin Exposure Assay (Flow Cytometry)

-

Cell Preparation: Culture cancer cells to 70-80% confluency.

-

Treatment: Treat cells with this compound at various concentrations and time points. Include positive (e.g., doxorubicin) and negative controls.

-

Staining:

-

Wash cells with PBS.

-

Incubate with an anti-calreticulin antibody conjugated to a fluorophore (e.g., Alexa Fluor 488) in a buffer that does not permeabilize the cells.

-

Co-stain with a viability dye (e.g., propidium iodide) to exclude necrotic cells.

-

-

Analysis: Analyze the cells by flow cytometry, gating on the live cell population to quantify the percentage of cells with surface CRT expression.

6.1.2. ATP Release Assay (Luminometry)

-

Cell Culture: Plate cells in a white-walled, clear-bottom 96-well plate.

-

Treatment: Add this compound and control compounds to the wells.

-

ATP Detection:

-

Add an ATP detection reagent (containing luciferase and luciferin) to each well.

-

Incubate for a short period at room temperature, protected from light.

-

-

Measurement: Measure the luminescence using a plate reader. The light output is proportional to the amount of extracellular ATP.

6.1.3. HMGB1 Release Assay (ELISA)

-

Sample Collection: After treating cells with this compound, collect the cell culture supernatant.

-

ELISA Protocol:

-

Coat a 96-well plate with an HMGB1 capture antibody.

-

Add the collected supernatants and standards to the wells and incubate.

-

Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).

-

Add a substrate and measure the resulting colorimetric change using a plate reader.

-

-

Quantification: Determine the concentration of HMGB1 in the samples by comparing to a standard curve.

In Vivo Tumor Growth Inhibition Studies

6.2.1. Xenograft Model Establishment and Treatment

-

Animal Model: Use immunodeficient mice (e.g., NOD-SCID or nude mice).

-

Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.

-

Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.

-

Treatment Administration: Administer this compound intravenously according to the specified dosing schedule. The control group receives the vehicle.

-

Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = (Length x Width²)/2) at regular intervals. Monitor animal body weight as an indicator of toxicity.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.

-

Data Analysis: Calculate the percent tumor growth inhibition (%TGI) using the formula: %TGI = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.

Conclusion

This compound represents a promising new class of platinum-based anticancer agents with a distinct mechanism of action centered on the induction of immunogenic cell death. Its ability to engage the host immune system against the tumor, coupled with a favorable safety profile and activity in heavily pre-treated patient populations, underscores its potential as a valuable addition to the oncology armamentarium. Further research is warranted to fully elucidate the intricate signaling pathways it modulates and to explore its efficacy in a broader range of malignancies, both as a monotherapy and in combination with other immunotherapies.

References

A Tale of Two Platinums: An In-depth Technical Guide to the Mechanisms of Action of Imifoplatin and Cisplatin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platinum-based chemotherapeutics have been a cornerstone of cancer treatment for decades, with cisplatin being the archetypal agent. However, its efficacy is often limited by significant side effects and the development of resistance. This has spurred the development of novel platinum agents with different mechanisms of action. Imifoplatin (PT-112), a pyrophosphate-conjugated platinum(II) compound, represents a new class of platinum drugs that diverges significantly from the classical DNA-damaging mechanism of cisplatin. This technical guide provides a comprehensive comparison of the core mechanisms of action of this compound and cisplatin, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanisms of Action: A Fundamental Divergence

The fundamental difference between this compound and cisplatin lies in their primary cellular targets. While cisplatin's cytotoxicity is intrinsically linked to its ability to form adducts with nuclear DNA, this compound exerts its anticancer effects through a distinct mechanism that does not involve direct DNA binding.[1]

Cisplatin: The DNA Damager

Cisplatin's mechanism of action is well-established and centers on its interaction with DNA.[2]

-

Cellular Uptake and Activation: Cisplatin enters cells through a combination of passive diffusion and active transport, mediated in part by copper transporters like CTR1.[3][4] The high intracellular chloride concentration keeps the drug in a neutral, less reactive state. Once inside the cell, the lower chloride concentration facilitates the hydrolysis of cisplatin, replacing one or both chloride ligands with water molecules. This aquated form is a potent electrophile.[5]

-

DNA Adduct Formation: The activated, positively charged cisplatin molecule preferentially binds to the N7 position of purine bases, primarily guanine, in the DNA. This leads to the formation of various DNA adducts, with the most common being 1,2-intrastrand crosslinks between adjacent guanine residues (d(GpG)). These adducts cause significant distortions in the DNA double helix, kinking the DNA and inhibiting DNA replication and transcription.

-

Induction of Apoptosis: The formation of cisplatin-DNA adducts triggers a robust DNA damage response (DDR). This involves the activation of sensor proteins like ATR and ATM, which in turn activate downstream checkpoint kinases Chk1 and Chk2. This signaling cascade leads to cell cycle arrest, allowing time for DNA repair. However, if the damage is too extensive, the DDR signaling shifts towards inducing apoptosis. This is often mediated by the p53 tumor suppressor pathway, which upregulates pro-apoptotic proteins like Bax and Puma, leading to mitochondrial outer membrane permeabilization (MOMP) and the activation of the caspase cascade.

This compound: The Immunogenic Inducer

In stark contrast to cisplatin, this compound's mechanism of action is characterized by the induction of immunogenic cell death (ICD), a form of apoptosis that stimulates an anti-tumor immune response.

-

Cellular Uptake and Primary Target: The precise mechanisms of this compound's cellular uptake are still under investigation, but it is known to be a member of the phosphaplatin family. Unlike cisplatin, this compound does not directly interact with nuclear DNA. Instead, it is proposed to bind to transmembrane proteins, initiating a cascade of intracellular events.

-

Induction of Endoplasmic Reticulum and Mitochondrial Stress: A key feature of this compound's action is the induction of stress in the endoplasmic reticulum (ER) and mitochondria. This stress is a critical trigger for the subsequent events leading to ICD. This compound has been shown to cause mitochondrial reactive oxygen species (mtROS) accumulation and mitochondrial membrane depolarization.

-

Immunogenic Cell Death (ICD): The cellular stress induced by this compound leads to the hallmark features of ICD:

-

Calreticulin (CRT) Exposure: Stressed cells translocate CRT from the ER lumen to the cell surface. Surface-exposed CRT acts as an "eat-me" signal for dendritic cells (DCs), facilitating the phagocytosis of dying tumor cells.

-

ATP Secretion: Dying cells release ATP into the extracellular space, which acts as a "find-me" signal, attracting immune cells to the tumor microenvironment.

-

HMGB1 Release: High-mobility group box 1 (HMGB1) protein is passively released from the nucleus of late apoptotic or necrotic cells. Extracellular HMGB1 binds to pattern recognition receptors on immune cells, promoting inflammation and anti-tumor immunity.

-

This orchestrated release of damage-associated molecular patterns (DAMPs) transforms the dying cancer cell into a vaccine, priming the immune system to recognize and attack other tumor cells.

Quantitative Data Comparison

Direct comparative studies providing quantitative data for this compound and cisplatin are emerging. The following tables summarize available data from such studies.

| Drug | Cell Line | IC50 (µM) | Exposure Time (h) | Citation |

| This compound (PT-112) | L929 | ~5 | 48 | |

| L929dt (rho zero) | ~4 | 48 | ||

| Cybrid | ~4 | 48 | ||

| Cisplatin | L929 | >10 | 48 | |

| L929dt (rho zero) | >10 | 48 | ||

| Cybrid | >10 | 48 |

Table 1: Comparative Cytotoxicity of this compound and Cisplatin.

| Drug | Cell Line | Calreticulin Exposure | HMGB1 Release | ATP Secretion | Citation |

| This compound (PT-112) | Mouse cancer cell lines | Induced | Induced | Induced | |

| Cisplatin | Mouse cancer cell lines | Not induced | Induced | Not induced |

Table 2: Comparison of Immunogenic Cell Death Marker Induction. (Note: Direct quantitative comparison from a single study is not yet available in the public domain. This table reflects the general findings from multiple sources.)

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanisms of action of this compound and cisplatin.

Cytotoxicity Assay (MTT Assay)

Purpose: To determine the half-maximal inhibitory concentration (IC50) of a compound.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of the platinum compound (e.g., 0.1 to 100 µM) for a specified duration (e.g., 48 or 72 hours). Include a vehicle-only control.

-

MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the drug concentration to determine the IC50 value.

Calreticulin Surface Exposure Assay (Flow Cytometry)

Purpose: To quantify the translocation of calreticulin to the cell surface.

Protocol:

-

Cell Treatment: Treat cells with the platinum compound at a predetermined concentration and for a specific time. Include positive (e.g., doxorubicin) and negative controls.

-

Cell Harvesting: Gently harvest the cells using a non-enzymatic cell dissociation solution.

-

Staining:

-

Wash the cells with ice-cold PBS.

-

Incubate the cells with a primary antibody against calreticulin (or an isotype control) for 30 minutes on ice.

-

Wash the cells and incubate with a fluorescently labeled secondary antibody for 30 minutes on ice in the dark.

-

Resuspend the cells in a buffer containing a viability dye (e.g., DAPI or Propidium Iodide) to exclude dead cells from the analysis.

-

-

Flow Cytometry Analysis: Analyze the cells using a flow cytometer, gating on the live cell population, and quantify the mean fluorescence intensity of the calreticulin staining.

HMGB1 Release Assay (ELISA)

Purpose: To measure the concentration of HMGB1 released into the cell culture supernatant.

Protocol:

-

Sample Collection: After treating cells with the platinum compounds for the desired time, collect the cell culture supernatant.

-

ELISA Procedure:

-

Use a commercially available HMGB1 ELISA kit.

-

Add standards and samples to the wells of the pre-coated microplate and incubate.

-

Wash the wells and add the detection antibody.

-

Wash again and add the enzyme conjugate (e.g., HRP-streptavidin).

-

Wash and add the substrate solution.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

-

Data Analysis: Calculate the concentration of HMGB1 in the samples based on the standard curve.

Extracellular ATP Secretion Assay (Bioluminescence)

Purpose: To quantify the amount of ATP released from cells.

Protocol:

-

Sample Collection: Collect the cell culture supernatant at various time points after drug treatment.

-

Bioluminescence Reaction:

-

Use a commercial ATP bioluminescence assay kit.

-

In a luminometer-compatible plate, mix the supernatant with the luciferase/luciferin reagent.

-

-

Luminescence Measurement: Immediately measure the luminescence using a luminometer.

-

Data Analysis: Determine the ATP concentration in the samples by comparing the luminescence readings to a standard curve generated with known ATP concentrations.

DNA Damage Response (DDR) Assay (Western Blot)

Purpose: To assess the activation of key proteins in the DNA damage response pathway.

Protocol:

-

Cell Lysis: Treat cells with the platinum compound, harvest them at different time points, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against key DDR proteins (e.g., phospho-ATM, phospho-ATR, phospho-Chk1, phospho-Chk2, γH2AX, p53). Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathways and Logical Relationships

The distinct mechanisms of cisplatin and this compound are governed by different signaling cascades. The following diagrams, generated using Graphviz, illustrate these pathways.

Figure 1: Cisplatin's DNA Damage-Induced Apoptotic Pathway.

Figure 2: this compound's Immunogenic Cell Death Pathway.

Conclusion

This compound and cisplatin, while both platinum-based anticancer agents, operate through fundamentally different mechanisms. Cisplatin's cytotoxicity is a direct consequence of its ability to inflict extensive DNA damage, leading to apoptosis. In contrast, this compound spares the cell's genetic material and instead induces a sophisticated form of cell death that actively engages the immune system. This distinction has significant implications for their clinical application, particularly in the context of drug resistance and combination therapies. The ability of this compound to induce ICD suggests its potential to synergize with immunotherapies, such as checkpoint inhibitors, offering a promising new avenue for the treatment of cancers that are resistant to conventional chemotherapy. Further research into the detailed molecular interactions and signaling pathways of this compound will be crucial for optimizing its therapeutic potential and identifying patient populations most likely to benefit from this novel platinum agent.

References

The Role of the Pyrophosphate Ligand in the Anticancer Activity of Imifoplatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imifoplatin (PT-112) represents a paradigm shift in the development of platinum-based anticancer agents. As a member of the phosphaplatin family, its unique chemical structure, featuring a pyrophosphate ligand complexed to a platinum center, confers a distinct mechanism of action that circumvents the limitations of traditional platinum drugs like cisplatin and carboplatin. This technical guide provides an in-depth exploration of the pivotal role of the pyrophosphate ligand in the therapeutic activity of this compound. We will delve into its non-DNA-binding mode of action, focusing on the induction of immunogenic cell death (ICD) through targeted organelle stress. This guide will present a compilation of key preclinical and clinical data, detailed experimental methodologies, and visual representations of the underlying signaling pathways to offer a comprehensive resource for researchers and drug development professionals.

Introduction: A New Generation of Platinum-Based Therapeutics

For decades, platinum-based drugs have been a cornerstone of cancer chemotherapy. Their efficacy has been primarily attributed to their ability to form adducts with nuclear DNA, leading to cell cycle arrest and apoptosis. However, their clinical utility is often hampered by significant side effects and the development of drug resistance, frequently linked to DNA repair mechanisms.

This compound, a pyrophosphate-conjugated platinum(II) complex, was engineered to overcome these challenges. The pyrophosphate ligand is not merely a carrier for the platinum atom but is integral to its unique biological activity. Unlike its predecessors, this compound does not exert its cytotoxic effects through direct DNA binding.[1] Instead, it induces a selective form of cancer cell death characterized by mitochondrial and endoplasmic reticulum (ER) stress, culminating in immunogenic cell death (ICD).[2][3] This novel mechanism of action allows this compound to be effective against tumors resistant to conventional platinum therapies and is associated with a more favorable safety profile.[1] The pyrophosphate moiety also contributes to the compound's distinct pharmacokinetic properties, including its stability in plasma and its notable affinity for bone tissue (osteotropism).[3]

The Pivotal Role of the Pyrophosphate Ligand

The pyrophosphate (P₂O₇⁴⁻) ligand in this compound is a key determinant of its chemical and biological properties. Its presence confers several advantages over traditional platinum agents:

-

Stability and Pharmacokinetics: The strong coordination of the pyrophosphate ligand to the platinum center enhances the molecule's stability in plasma, preventing premature reactions and off-target effects. Preclinical pharmacokinetic studies have shown a high proportion of the intact parent molecule in circulation.

-

Osteotropism: The pyrophosphate moiety, being a phosphate-rich structure, imparts a natural affinity for mineralized tissues. This "bone-seeking" property leads to higher drug concentrations in the bone, making this compound a promising agent for treating cancers with bone involvement, such as multiple myeloma and bone metastases.

-

Unique Mechanism of Action: The pyrophosphate ligand is central to this compound's ability to induce cell death through mechanisms other than direct DNA damage. It facilitates the molecule's interaction with cellular components that trigger organelle-specific stress pathways.

Mechanism of Action: Induction of Immunogenic Cell Death

This compound's primary mechanism of action is the induction of immunogenic cell death (ICD), a form of regulated cell death that stimulates an anti-tumor immune response. This process is initiated by the release of damage-associated molecular patterns (DAMPs) from dying cancer cells, which act as "danger signals" to the immune system. The key steps in this compound-induced ICD are:

-

Induction of Organelle Stress: this compound selectively targets cellular organelles, primarily the mitochondria and the endoplasmic reticulum (ER), leading to significant stress.

-

Mitochondrial Stress: this compound induces the accumulation of mitochondrial reactive oxygen species (mtROS) and disrupts the mitochondrial membrane potential. This leads to the release of mitochondrial DNA into the cytosol, a potent immunogenic signal.

-

Endoplasmic Reticulum Stress: this compound triggers the ER stress response, evidenced by the phosphorylation of eukaryotic translation initiation factor 2 alpha (eIF2α). This indicates an accumulation of unfolded proteins and activation of the integrated stress response (ISR).

-

-

Emission of DAMPs: The organelle stress induced by this compound leads to the exposure and release of key DAMPs:

-

Calreticulin (CRT) Exposure: Stressed cells translocate CRT from the ER lumen to the cell surface, acting as an "eat-me" signal for phagocytic cells like dendritic cells.

-

ATP Secretion: Dying cells release ATP into the extracellular space, which serves as a "find-me" signal, attracting immune cells to the tumor microenvironment.

-

HMGB1 Release: High mobility group box 1 (HMGB1) protein is passively released from the nucleus of late apoptotic or necrotic cells, acting as a potent pro-inflammatory cytokine that promotes the maturation and activation of dendritic cells.

-

-

Activation of Anti-Tumor Immunity: The released DAMPs recruit and activate antigen-presenting cells (APCs), such as dendritic cells, which then process and present tumor antigens to T lymphocytes. This leads to the generation of a tumor-specific adaptive immune response, capable of recognizing and eliminating cancer cells.

This unique mechanism, which is not reliant on DNA damage, allows this compound to bypass common resistance pathways associated with conventional platinum drugs.

Quantitative Data on this compound Activity

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro Cytotoxicity of this compound (PT-112)

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| HCT116 | Colon Carcinoma | Data not specified | |

| CT26 | Colon Carcinoma | Data not specified | |

| LLC | Lewis Lung Carcinoma | Data not specified | |

| B16F10 | Melanoma | Data not specified | |

| 4T1 | Breast Cancer | Data not specified |

Note: While specific IC50 values were not provided in the readily available search results, the referenced studies demonstrate cytotoxic effects of PT-112 across various cancer cell lines.

Table 2: Quantification of Immunogenic Cell Death Markers Induced by this compound (PT-112)

| Cell Line | Treatment | Calreticulin (CRT) Exposure (% of cells) | Extracellular ATP (relative to control) | Extracellular HMGB1 (relative to control) | Citation |

| CT26 | PT-112 (10 µM, 24h) | ~40% | ~3.5-fold increase | ~2.5-fold increase | |

| LLC | PT-112 (10 µM, 24h) | ~35% | ~3-fold increase | ~2-fold increase |

Table 3: Clinical Response in Phase I Dose-Escalation Study (NCT02266745)

| Parameter | Value | Citation |

| Number of Patients | 32 | |

| Dose-Limiting Toxicities (DLTs) | 3 | |

| Recommended Phase 2 Dose (RP2D) | 360 mg/m² on days 1, 8, and 15 of a 28-day cycle | |

| RECIST-evaluable patients | 28 | |

| Stable Disease | 16 | |

| Progressive Disease | 12 |

Detailed Experimental Protocols

This section provides an overview of the methodologies used in key experiments to evaluate the activity of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Protocol:

-

Cell Plating: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the drug's solvent, e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Quantification of ICD Markers

5.2.1. Calreticulin (CRT) Exposure Assay (Flow Cytometry)

Objective: To quantify the surface exposure of CRT on this compound-treated cancer cells.

Protocol:

-

Cell Treatment: Treat cancer cells with this compound or a vehicle control for the desired time.

-

Cell Harvesting: Gently harvest the cells and wash them with a suitable buffer (e.g., PBS).

-

Antibody Staining: Incubate the cells with a primary antibody specific for CRT, followed by a fluorescently labeled secondary antibody.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells with surface CRT expression.

5.2.2. Extracellular ATP Measurement

Objective: To measure the amount of ATP released from this compound-treated cells.

Protocol:

-

Cell Treatment and Supernatant Collection: Treat cells with this compound and collect the cell culture supernatant at various time points.

-

ATP Assay: Use a commercially available luciferin/luciferase-based ATP assay kit to measure the ATP concentration in the supernatant according to the manufacturer's instructions.

-

Luminescence Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: Quantify the amount of ATP released relative to control-treated cells.

5.2.3. Extracellular HMGB1 Measurement (ELISA)

Objective: To quantify the release of HMGB1 from this compound-treated cells.

Protocol:

-

Cell Treatment and Supernatant Collection: Treat cells with this compound and collect the cell culture supernatant.

-

ELISA: Use a commercially available HMGB1 ELISA kit to measure the concentration of HMGB1 in the supernatant following the manufacturer's protocol.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the concentration of HMGB1 released from the treated cells and compare it to the control group.

Western Blot Analysis for Apoptosis Markers

Objective: To detect changes in the expression and cleavage of key apoptotic proteins following this compound treatment.

Protocol:

-

Cell Lysis: Treat cells with this compound, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2 family proteins).

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or cleavage.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and logical relationships involved in this compound's mechanism of action.

References

- 1. PT-112 induces immunogenic cell death and synergizes with immune checkpoint blockers in mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Phase I Clinical Study and In Vivo Findings with PT-112, a Novel Immunogenic Cell Death-Inducing Small Molecule, in Relapsed or Refractory Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

Imifoplatin's Remodeling of the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imifoplatin (PT-112), a novel platinum-pyrophosphate conjugate, is emerging as a promising anti-cancer agent with a distinct mechanism of action that extends beyond direct cytotoxicity to the intricate modulation of the tumor microenvironment (TME). Unlike conventional platinum-based chemotherapeutics, this compound's primary mode of action does not involve direct DNA binding. Instead, it induces immunogenic cell death (ICD) by triggering endoplasmic reticulum (ER) and mitochondrial stress, leading to a robust anti-tumor immune response. This technical guide provides an in-depth analysis of the preclinical data elucidating this compound's impact on the TME, focusing on its ability to induce ICD, modulate immune cell infiltrates, and alter the cytokine landscape. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in oncology and drug development.

Introduction

This compound is a first-in-class small molecule belonging to the phosphaplatin family.[1] Its unique chemical structure, featuring a pyrophosphate ligand complexed with platinum, confers a favorable safety profile and the ability to overcome resistance mechanisms associated with traditional platinum drugs.[1] Clinical investigations are ongoing for various malignancies, including metastatic castration-resistant prostate cancer (mCRPC), pancreatic cancer, and multiple myeloma, both as a monotherapy and in combination with immune checkpoint inhibitors.[2][3] A growing body of preclinical evidence demonstrates that this compound's therapeutic efficacy is significantly attributed to its ability to instigate a systemic anti-tumor immune response by profoundly altering the TME.

Mechanism of Action: Induction of Immunogenic Cell Death

The cornerstone of this compound's effect on the TME is its capacity to induce ICD, a form of regulated cell death that stimulates an adaptive immune response against tumor antigens.[2] This process is initiated by this compound's inhibition of ribosomal biogenesis, which leads to significant ER and mitochondrial stress.

The key molecular events culminating in this compound-induced ICD include:

-

Endoplasmic Reticulum Stress: this compound treatment leads to the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α), a hallmark of ER stress and activation of the integrated stress response.

-

Mitochondrial Dysfunction: The drug induces an increase in mitochondrial mass and reactive oxygen species (ROS), alters the mitochondrial membrane potential, and causes the release of mitochondrial DNA into the cytosol, which acts as a potent immunogenic signal.

-

Emission of Damage-Associated Molecular Patterns (DAMPs): The cellular stress culminates in the exposure and release of DAMPs, which are critical for orchestrating the anti-tumor immune response.

Key DAMPs in this compound-Induced ICD

The immunogenicity of cancer cells undergoing cell death in response to this compound is characterized by the spatiotemporal release of specific DAMPs:

-

Calreticulin (CRT) Exposure: A crucial "eat-me" signal, CRT translocates from the ER lumen to the surface of dying cancer cells. This surface-exposed CRT facilitates the phagocytosis of tumor cells by dendritic cells (DCs).

-

ATP Secretion: Dying tumor cells release adenosine triphosphate (ATP) into the extracellular space, acting as a "find-me" signal to recruit antigen-presenting cells (APCs) to the tumor site.

-

High Mobility Group Box 1 (HMGB1) Release: HMGB1, a nuclear protein, is passively released from late-stage apoptotic or necrotic cells. Extracellular HMGB1 binds to Toll-like receptor 4 (TLR4) on DCs, promoting their maturation and antigen presentation capabilities.

Quantitative Analysis of this compound's In Vitro Activity

This compound has demonstrated broad cytotoxic and cytostatic effects across a wide range of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values after 72 hours of exposure.

| Cancer Type | Number of Cell Lines | Mean IC50 (µM) ± SEM |

| Breast | 14 | 75.83 ± 20.37 |

| Central Nervous System | 6 | 13.99 ± 4.54 |

| Colon | 7 | 10.61 ± 4.25 |

| Hematopoietic & Lymphoid | 26 | 21.01 ± 4.88 |

| Kidney | 2 | 2.50 ± 1.12 |

| Liver | 3 | 14.15 ± 10.27 |

| Lung | 18 | 27.24 ± 7.33 |

| Ovary | 7 | 12.87 ± 4.20 |

| Pancreas | 6 | 10.99 ± 4.96 |

| Prostate | 4 | 1.83 ± 0.33 |

| Skin | 9 | 12.44 ± 3.99 |

| Stomach | 3 | 0.93 ± 0.55 |

| All Cancers | 121 | 23.33 ± 3.42 |

| Data adapted from Yamazaki T, et al. Oncoimmunology. 2020. |

Modulation of the Tumor Microenvironment

Preclinical studies in immunocompetent mouse models have shown that this compound treatment leads to a significant remodeling of the TME, shifting it from an immunosuppressive to an immune-supportive state. This is characterized by the infiltration of effector immune cells and a reduction in immunosuppressive cell populations.

While specific quantitative in vivo data on immune cell populations and cytokine concentrations from preclinical studies are not extensively published in a tabular format, qualitative evidence strongly supports a profound immunomodulatory effect. Clinical data from a Phase 2 trial in thymic epithelial tumors has shown an increase in pro-inflammatory serum analytes (IFN-γ, TNF-α) and a decrease in immunosuppressive factors (VEGF, TGF-β) following this compound treatment.

Impact on Immune Cell Populations (Qualitative Summary)

-

Immune Effector Cell Recruitment: this compound administration promotes the infiltration of cytotoxic T lymphocytes (CD8+ T cells) and natural killer (NK) cells into the tumor.

-

Depletion of Immunosuppressive Cells: A reduction in the prevalence of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) within the TME has been observed.

-

Modulation of Macrophage Polarization: While specific preclinical data on this compound's effect on M1/M2 macrophage polarization is not detailed in the reviewed literature, the overall shift towards a pro-inflammatory TME suggests a potential skewing towards an anti-tumoral M1 phenotype.

Experimental Protocols

In Vitro Immunogenic Cell Death Assays

Objective: To quantify the exposure of CRT and the release of ATP and HMGB1 from cancer cells treated with this compound.

Cell Lines:

-

CT26 (murine colorectal carcinoma)

-

TSA (murine breast adenocarcinoma)

Methodology:

-

Cell Culture and Treatment:

-

Culture cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed cells in appropriate culture plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound or a vehicle control for 24-48 hours.

-

-

Calreticulin (CRT) Exposure by Flow Cytometry:

-

Harvest cells and wash with cold PBS.

-

Stain cells with a primary antibody against CRT (e.g., rabbit anti-CRT) for 1 hour at 4°C.

-

Wash cells and stain with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) and a viability dye (e.g., Propidium Iodide, PI) for 30 minutes at 4°C.

-

Analyze cells using a flow cytometer, gating on live (PI-negative) cells to quantify the mean fluorescence intensity (MFI) of CRT staining.

-

-

ATP Release Assay:

-

Collect the cell culture supernatant at the end of the treatment period.

-

Centrifuge the supernatant to remove cellular debris.

-

Measure ATP levels in the supernatant using a luciferase-based ATP assay kit according to the manufacturer's instructions.

-

-

HMGB1 Release ELISA:

-

Collect the cell culture supernatant.

-

Quantify HMGB1 levels using a commercially available HMGB1 ELISA kit following the manufacturer's protocol.

-

In Vivo Tumor Growth and Immune Infiltration Analysis

Objective: To assess the anti-tumor efficacy of this compound and characterize the immune cell infiltrate in the TME.

Animal Models:

-

BALB/c or C57BL/6J mice

Methodology:

-

Tumor Implantation:

-

Subcutaneously inject a suspension of murine cancer cells (e.g., CT26 or TSA) into the flank of syngeneic mice.

-

Monitor tumor growth regularly using caliper measurements.

-

-

This compound Administration:

-

Once tumors reach a palpable size, randomize mice into treatment and control groups.

-

Administer this compound or a vehicle control intravenously or intraperitoneally according to the desired dosing schedule.

-

-

Tumor Growth Inhibition Assessment:

-

Measure tumor volume at regular intervals throughout the study.

-

At the end of the study, excise tumors and measure their final weight.

-

-

Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs):

-

Excise tumors and mechanically dissociate them into a single-cell suspension using a gentleMACS Dissociator and a tumor dissociation kit.

-

Prepare single-cell suspensions and stain with a panel of fluorescently-conjugated antibodies to identify different immune cell populations. A representative panel for murine TIL analysis is provided in the table below.

-

Acquire data on a multi-color flow cytometer and analyze the percentage and absolute numbers of various immune cell subsets within the CD45+ leukocyte gate.

-

Representative Flow Cytometry Panel for Murine TILs:

| Target | Fluorochrome | Cell Population |

| CD45 | BUV395 | All Leukocytes |

| Live/Dead | Zombie Aqua | Viable Cells |

| CD3 | APC-Cy7 | T Cells |

| CD4 | BV786 | Helper T Cells |

| CD8 | PerCP-Cy5.5 | Cytotoxic T Cells |

| FoxP3 | PE | Regulatory T Cells |

| CD11b | BV605 | Myeloid Cells |

| F4/80 | PE-Cy7 | Macrophages |

| Ly6G | APC | Neutrophils/G-MDSCs |

| Ly6C | FITC | Monocytes/M-MDSCs |

| CD206 | BV421 | M2 Macrophages |

| MHC-II | AF700 | Antigen Presenting Cells |

Signaling Pathways and Logical Relationships

This compound-Induced Immunogenic Cell Death Signaling Pathway

The following diagram illustrates the key steps in the signaling cascade initiated by this compound that leads to ICD.

References

Methodological & Application

Application Notes and Protocols for Imifoplatin Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imifoplatin is a novel platinum-based anticancer agent belonging to the phosphaplatin class of compounds. Unlike traditional platinum drugs such as cisplatin, this compound is thought to exert its cytotoxic effects through mechanisms that do not primarily involve direct DNA binding. Instead, it is reported to induce immunogenic cell death (ICD) and apoptosis, making it a promising candidate for overcoming resistance to conventional platinum therapies. This document provides a detailed protocol for the synthesis of this compound, its comprehensive characterization, and methods for its biological evaluation.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₆H₁₆N₂O₇P₂Pt |

| Molecular Weight | 485.23 g/mol |

| Appearance | White to off-white solid powder |

| Solubility | Soluble in water |

| Storage Conditions | Store at -20°C for long-term stability |

Synthesis Protocol

The synthesis of this compound is a two-step process that involves the initial preparation of the precursor, cis-dichloro((1R,2R)-1,2-diaminocyclohexane)platinum(II), followed by the ligand exchange reaction with tetrasodium pyrophosphate.

Step 1: Synthesis of cis-dichloro((1R,2R)-1,2-diaminocyclohexane)platinum(II)

Materials:

-

Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

-

(1R,2R)-(-)-1,2-Diaminocyclohexane

-

Deionized water

-

0.1 M Hydrochloric acid (HCl)

-

Ethanol

-

Diethyl ether

Procedure:

-

Dissolve potassium tetrachloroplatinate(II) in deionized water to create a solution.

-

In a separate flask, dissolve (1R,2R)-(-)-1,2-diaminocyclohexane in deionized water.

-

Slowly add the (1R,2R)-(-)-1,2-diaminocyclohexane solution to the potassium tetrachloroplatinate(II) solution with constant stirring.

-

A yellow precipitate of cis-dichloro((1R,2R)-1,2-diaminocyclohexane)platinum(II) will form.

-

Continue stirring the reaction mixture at room temperature for 24 hours to ensure complete reaction.

-

Filter the yellow precipitate and wash it sequentially with deionized water, 0.1 M HCl, ethanol, and diethyl ether.

-

Dry the product under vacuum to obtain the pure cis-dichloro((1R,2R)-1,2-diaminocyclohexane)platinum(II) precursor.

Step 2: Synthesis of this compound ((1R,2R)-cyclohexane-1,2-diamine;[hydroxy(oxido)phosphoryl] hydrogen phosphate;platinum(2+))

Materials:

-

cis-dichloro((1R,2R)-1,2-diaminocyclohexane)platinum(II)

-

Tetrasodium pyrophosphate decahydrate (Na₄P₂O₇·10H₂O)

-

Deionized water

-

Ethanol

Procedure:

-

Dissolve tetrasodium pyrophosphate decahydrate in deionized water and adjust the pH to approximately 7.5 with a suitable acid (e.g., dilute HClO₄).

-

Add the cis-dichloro((1R,2R)-1,2-diaminocyclohexane)platinum(II) precursor to the pyrophosphate solution.

-

Heat the reaction mixture to 50-60°C and stir for 4-6 hours. The progress of the reaction can be monitored by the dissolution of the starting material.

-

After the reaction is complete, cool the solution to room temperature.

-

Concentrate the solution under reduced pressure.

-

Precipitate the product by adding an excess of ethanol.

-

Filter the white precipitate of this compound, wash with ethanol, and dry under vacuum.

Caption: Workflow for the two-step synthesis of this compound.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the coordination of the pyrophosphate ligand to the platinum center.

Protocol:

-

Prepare a sample of this compound in D₂O.

-

Acquire ³¹P and ¹⁹⁵Pt NMR spectra.

-

Expected Results:

-

³¹P NMR: A single resonance is expected, shifted downfield compared to free pyrophosphate, indicating coordination to platinum. For a similar complex with trans-1,2-diaminocyclohexane, the chemical shift was observed around 1.78 ppm.[1][2]

-

¹⁹⁵Pt NMR: A single resonance is expected. For a similar complex with trans-1,2-diaminocyclohexane, the chemical shift was observed at approximately -1729 ppm.[1][2]

-

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the synthesized this compound.

Protocol:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water and methanol or acetonitrile.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm).

-

Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.

-

Inject the sample and analyze the chromatogram for the presence of a single major peak, indicating high purity.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of this compound.

Protocol:

-

Use electrospray ionization mass spectrometry (ESI-MS).

-

Dissolve the this compound sample in a suitable solvent (e.g., water/methanol).

-

Infuse the sample into the mass spectrometer.

-

Expected Results: The mass spectrum should show a prominent ion corresponding to the molecular weight of this compound (485.23 g/mol ) or its adducts.

Biological Evaluation Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Protocol:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound and a vehicle control.

-

Incubate for a specified period (e.g., 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Protocol:

-

Treat cancer cells with this compound at its IC₅₀ concentration for a defined period (e.g., 24 or 48 hours).

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Data Analysis:

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Immunogenic Cell Death (ICD) Marker Analysis

Objective: To assess the ability of this compound to induce the hallmarks of immunogenic cell death.

1. Calreticulin (CRT) Exposure:

-

Treat cancer cells with this compound.

-

Stain the non-permeabilized cells with a fluorescently labeled anti-CRT antibody.

-

Analyze the cell surface expression of CRT by flow cytometry. An increase in CRT on the cell surface is indicative of ICD.

2. ATP Release:

-

Treat cancer cells with this compound.

-

Collect the cell culture supernatant at different time points.

-

Measure the concentration of ATP in the supernatant using a luciferin/luciferase-based bioluminescence assay. An increase in extracellular ATP is a marker of ICD.

3. High Mobility Group Box 1 (HMGB1) Release:

-

Treat cells with this compound for a longer duration (e.g., 48-72 hours) to allow for secondary necrosis.

-

Collect the cell culture supernatant.

-

Detect the presence of HMGB1 in the supernatant by ELISA or Western blot. The release of HMGB1 into the extracellular space is a late-stage marker of ICD.

Proposed Signaling Pathway of this compound

Caption: Proposed mechanism of action for this compound in cancer cells.

References

Application Notes and Protocols: Preparation of Imifoplatin Stock Solution

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imifoplatin (also known as PT-112) is a platinum-based antineoplastic agent belonging to the phosphaplatin family.[1][2][3][4] Unlike conventional platinum chemotherapeutics, this compound's mechanism of action does not involve direct binding to DNA. Instead, it is understood to activate various signal transduction pathways that lead to tumor suppression and apoptosis. This unique mechanism may allow it to overcome resistance to traditional platinum-based drugs. Proper preparation of a stable and accurate stock solution is the first critical step for reliable in vitro and in vivo experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Solubility and Storage of this compound

| Parameter | Value | Source(s) |

| Molecular Weight | 485.23 g/mol | |

| Appearance | White to off-white solid | |

| Recommended Solvent | Water (H₂O) | |

| Solubility in Water | 1 mg/mL (2.06 mM) to 1.25 mg/mL (2.58 mM) | |

| Storage of Powder | -20°C for up to 3 years | |

| Storage of Stock Solution | -80°C for up to 1 year; -20°C for 1 month. Avoid repeated freeze-thaw cycles. | |

| Important Note | DMSO inactivates the activity of this compound. |

Experimental Protocols

1. Safety Precautions

This compound is a potent platinum-based cytotoxic agent and should be handled as a hazardous drug. Adherence to institutional and national safety guidelines for handling hazardous chemicals is mandatory.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (impervious gloves are recommended).

-

Designated Area: All handling and preparation should be conducted in a designated area, preferably within a certified chemical fume hood or biological safety cabinet, to prevent inhalation and contamination.

-

Waste Disposal: Dispose of all contaminated materials (e.g., vials, pipette tips, gloves) in appropriately labeled hazardous waste containers according to institutional guidelines.

-

Spill Management: A spill kit should be readily available in the work area. All personnel must be trained in proper spill cleanup procedures.

2. Materials and Equipment

-

This compound powder

-

Sterile, nuclease-free water (e.g., cell culture grade, Milli-Q, or equivalent)

-

Sterile conical tubes or vials (polypropylene or glass, as appropriate)

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (water bath or probe)

-

Sterile syringe filters (0.22 µm) for sterilization (optional, if required for the application)

-

Sterile pipettes and tips

3. Protocol for Preparation of a 1 mg/mL (2.06 mM) this compound Stock Solution

This protocol describes the preparation of a 1 mg/mL stock solution in water. Adjust calculations as needed for different desired concentrations, not exceeding the maximum solubility.

Step 1: Weighing the this compound Powder

-

Tare a sterile, appropriately sized tube or vial on a calibrated analytical balance.

-

Carefully weigh the desired amount of this compound powder into the tared container. For example, to prepare 1 mL of a 1 mg/mL solution, weigh 1 mg of this compound.

Step 2: Dissolution

-

Add the appropriate volume of sterile water to the container with the weighed this compound. For a 1 mg/mL solution, add 1 mL of water.

-

Tightly cap the container and vortex thoroughly for 1-2 minutes.

Step 3: Sonication

-

To ensure complete dissolution, sonicate the solution. A water bath sonicator is recommended to avoid excessive heating.

-

Sonicate for 10-15 minutes, or until the solution is clear and no particulate matter is visible. If necessary, briefly vortex the solution intermittently during sonication.

Step 4: Sterilization (Optional)

-

If the stock solution is intended for use in sterile cell culture applications, it should be filter-sterilized.

-

Draw the prepared solution into a sterile syringe.

-

Attach a sterile 0.22 µm syringe filter to the syringe.

-

Dispense the solution through the filter into a new sterile, labeled container.

Step 5: Aliquoting and Storage

-

To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.

-

Clearly label each aliquot with the compound name, concentration, and date of preparation.

-

Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).

Visualizations

Workflow for this compound Stock Solution Preparation

Figure 1. A step-by-step workflow for the preparation and storage of this compound stock solution.

Generalized Signaling Pathway of this compound

Figure 2. This compound activates pathways leading to apoptosis and cell cycle arrest.

References

Imifoplatin In Vitro Application Notes and Protocols for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imifoplatin (PT-112) is a novel platinum-based therapeutic agent belonging to the phosphaplatin family. Unlike traditional platinum-based chemotherapeutics that primarily target DNA, this compound exhibits a distinct mechanism of action, which includes the induction of immunogenic cell death (ICD), making it a promising candidate for cancer therapy, including for treatment-resistant tumors.[1] These application notes provide a comprehensive overview of the in vitro working concentrations of this compound and detailed protocols for key experimental assays to assess its efficacy in cancer cell lines.

Mechanism of Action

This compound's anti-cancer activity is not reliant on DNA binding.[1] Instead, it activates various signal transduction pathways that lead to apoptosis and cell cycle arrest in the S/G2 phase.[1] A key aspect of its mechanism is the induction of potent mitochondrial stress, characterized by the accumulation of mitochondrial reactive oxygen species (mtROS) and mitochondrial membrane depolarization. This stress contributes to the initiation of apoptosis.

Furthermore, this compound is a potent inducer of immunogenic cell death (ICD). ICD is a form of regulated cell death that stimulates an anti-tumor immune response. This process is characterized by the release of damage-associated molecular patterns (DAMPs) from dying cancer cells, including the surface exposure of calreticulin (CRT) and the release of high mobility group box 1 (HMGB1) and ATP. These molecules act as signals to activate the immune system against the tumor.

In Vitro Working Concentration Range

The effective in vitro concentration of this compound varies depending on the cancer cell line and the duration of exposure. The half-maximal inhibitory concentration (IC50) is a common metric to quantify the potency of a compound. Below is a summary of reported IC50 values for this compound in various cancer cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

| Cell Line | Cancer Type | Incubation Time | IC50 / Concentration Range |

| HCT116 | Colon Carcinoma | 72 hours | Dose-dependent inhibition (5–20 µM) |

| CT26 | Colon Carcinoma | 72 hours | 0.287–222.14 µM |

| L929dt (mtDNA mutant) | Mouse Fibroblast | 48 hours | ~80% inhibition at 2-10 µM |

| Cybrid cells | - | 48 hours | ~80% inhibition at 2-10 µM |

| L929 (OXPHOS-competent) | Mouse Fibroblast | 48 hours | Lower inhibition than L929dt |

| Prostate Cancer Cell Lines | Prostate Cancer | Not Specified | Potent induction of mitochondrial stress |

Note: The provided concentration ranges and IC50 values are for reference. Optimal concentrations should be determined empirically for each specific experimental setup.

Experimental Protocols

Herein are detailed protocols for fundamental in vitro assays to evaluate the efficacy of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution (dissolved in an appropriate solvent, e.g., water)

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. A starting range of 0.1 µM to 100 µM is recommended for initial experiments.

-

Include a vehicle control (medium with the same concentration of the solvent used for this compound) and a blank control (medium only).

-

Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or control solutions.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-